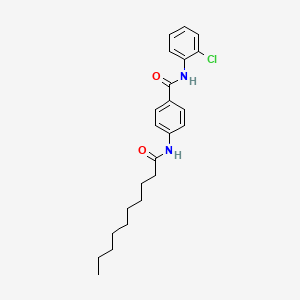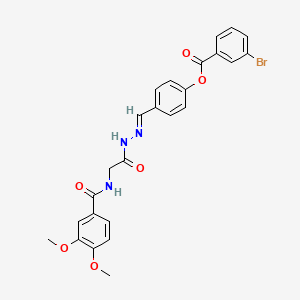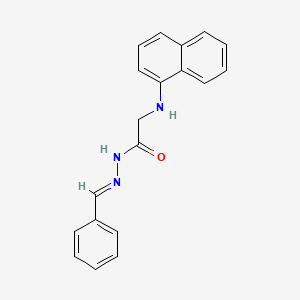![molecular formula C20H22N4O6S B11541298 1-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)azepane](/img/structure/B11541298.png)
1-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}AZEPANE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a nitrobenzenesulfonyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}AZEPANE typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Introduction of the Nitro Group: Nitration of the benzodioxole derivative using a mixture of concentrated nitric and sulfuric acids.
Sulfonylation: The nitrobenzodioxole is then reacted with chlorosulfonic acid to introduce the sulfonyl group.
Formation of the Hydrazone: The sulfonylated nitrobenzodioxole is reacted with hydrazine to form the hydrazone intermediate.
Condensation with Azepane: Finally, the hydrazone intermediate is condensed with azepane under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of alternative reagents, catalysts, and reaction conditions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}AZEPANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of an amine derivative.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products:
Oxidation Products: Corresponding oxides of the compound.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
1-{2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}AZEPANE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}AZEPANE involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
1-{2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}AZEPANE can be compared with similar compounds, such as:
1-{2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}PIPERIDINE: Similar structure but with a piperidine ring instead of an azepane ring.
1-{2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}MORPHOLINE: Contains a morpholine ring, offering different chemical properties.
Uniqueness: The presence of the azepane ring in 1-{2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}AZEPANE imparts unique steric and electronic properties, making it distinct from its analogs and potentially more effective in certain applications.
Properties
Molecular Formula |
C20H22N4O6S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-(azepan-1-ylsulfonyl)-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C20H22N4O6S/c25-24(26)16-6-7-17(20(12-16)31(27,28)23-9-3-1-2-4-10-23)22-21-13-15-5-8-18-19(11-15)30-14-29-18/h5-8,11-13,22H,1-4,9-10,14H2/b21-13+ |
InChI Key |
GMAJVYZSSJXIDX-FYJGNVAPSA-N |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N/N=C/C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-hydroxy-4-iodobenzohydrazide](/img/structure/B11541219.png)
![N-({N'-[(E)-(5-Hydroxy-2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11541229.png)
![2-[(E)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11541235.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-phenoxyacetohydrazide](/img/structure/B11541237.png)


![2-(2,6-dimethylphenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11541258.png)
![N-(3-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B11541268.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[(3-nitrophenyl)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11541270.png)
![ethyl 3'-(3-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11541286.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11541287.png)
![bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,2-dicarboxylate](/img/structure/B11541294.png)

